SB 221284

Descripción general

Descripción

SB 221284 is a potent, selective 5-HT2C/2B receptor antagonist . It inhibits the centrally-mediated hypolocomotion induced by m-chlorophenylpiperazine, an agonist of 5-HT2C/2B when administered orally . It exhibits anxiolytic-like activity and may be effective in the treatment of anxiety, depression, and psychiatric syndromes .

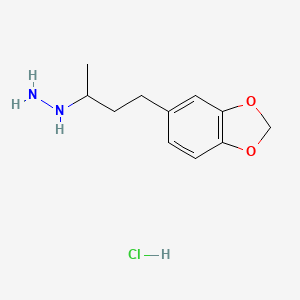

Molecular Structure Analysis

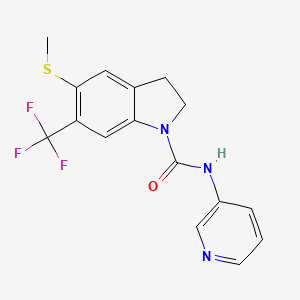

The chemical formula of SB 221284 is C16H14F3N3OS . The exact mass is 353.08 and the molecular weight is 353.360 . The elemental analysis shows that it contains C (54.38%), H (3.99%), F (16.13%), N (11.89%), O (4.53%), and S (9.07%) .

Chemical Reactions Analysis

SB 221284 inhibits the centrally-mediated hypolocomotion induced by m-chlorophenylpiperazine, an agonist of 5-HT2C/2B when administered orally . It exhibits anxiolytic-like activity and may be effective in the treatment of anxiety, depression, and psychiatric syndromes .

Physical And Chemical Properties Analysis

The molecular weight of SB 221284 is 353.36 . The chemical name is 2,3-Dihydro-5-(methylthio)-N-3-pyridinyl-6-(trifluoromethyl)-1H-indole-1-carboxamide .

Aplicaciones Científicas De Investigación

Neurological Disease Research

SB 221284 is a selective 5-HT2C/2B receptor antagonist with potential applications in neurological disease research . Its ability to modulate serotonin receptors can be crucial for studying various neurological conditions, including depression, anxiety, and schizophrenia.

Psychopharmacology

The compound exhibits anxiolytic-like activity and may be effective in the treatment of anxiety, depression, and psychiatric syndromes . It can serve as a valuable tool in psychopharmacological research to understand the effects of serotonin modulation on mood and behavior.

Behavioral Studies

In animal models, SB 221284 has been used to study the effect of 5-HT2C receptor-mediated signaling in escape behavior . This application is significant for behavioral neuroscience, providing insights into the mechanisms underlying stress responses and panic disorders.

Pharmacodynamics

SB 221284 inhibits centrally-mediated hypolocomotion induced by m-chlorophenylpiperazine, an agonist of 5-HT2C/2B . This property makes it a useful agent for pharmacodynamic studies related to motor function and control.

Drug Interaction Studies

Given its interaction with various cytochrome P450 enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, SB 221284 can be used to study drug-drug interactions and the metabolic pathways of pharmacological agents .

Serotonin Receptor Research

With its potent and selective antagonistic properties against 5-HT2B and 5-HT2C receptors, SB 221284 serves as a key molecule in serotonin receptor research . It helps in elucidating the role of these receptors in various physiological and pathological processes.

Mecanismo De Acción

Target of Action

SB 221284 is a selective antagonist for the 5-HT2C/2B receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .

Mode of Action

As an antagonist, SB 221284 binds to the 5-HT2C/2B receptors , thereby inhibiting the action of serotonin at these sites . This inhibition can alter the transmission of serotonin signals, leading to changes in various neurological processes .

Biochemical Pathways

The primary biochemical pathway affected by SB 221284 is the serotonin signaling pathway . By blocking the 5-HT2C/2B receptors, SB 221284 can modulate the effects of serotonin, potentially impacting various downstream effects related to mood, anxiety, and other neurological functions .

Result of Action

The blockade of 5-HT2C/2B receptors by SB 221284 can lead to various molecular and cellular effects. For instance, it has been shown to enhance the hyperactivity induced by phencyclidine or MK-801 . Additionally, chronic treatment with SB 221284 has been associated with increased expression of the anti-apoptotic protein Bcl-2 in the hippocampus .

Safety and Hazards

Propiedades

IUPAC Name |

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOXHCRSXYSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332080 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB 221284 | |

CAS RN |

196965-14-7 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

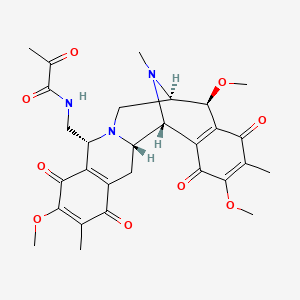

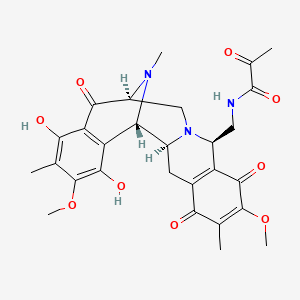

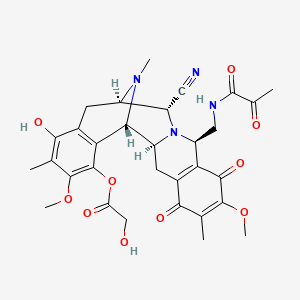

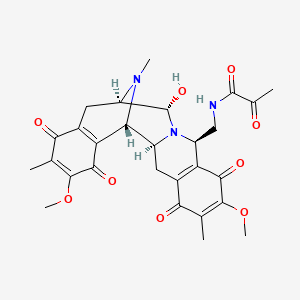

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.